molecular formula C23H23N7OS B4372049 N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4372049
M. Wt: 445.5 g/mol
InChI Key: RNZQNSRSGGVQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple pyrazole rings and a thieno[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole rings, the thieno[2,3-c]pyrazole core, and the final coupling to form the desired compound. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the pyrazole rings and the thieno[2,3-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings, using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N5-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its complex structure, which includes multiple pyrazole rings and a thieno[2,3-c]pyrazole core. This structure imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7OS/c1-4-28-12-17(15(2)26-28)13-29-14-18(11-24-29)25-22(31)21-10-20-16(3)27-30(23(20)32-21)19-8-6-5-7-9-19/h5-12,14H,4,13H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZQNSRSGGVQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2C=C(C=N2)NC(=O)C3=CC4=C(S3)N(N=C4C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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